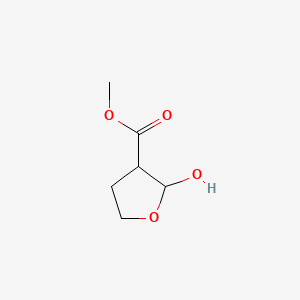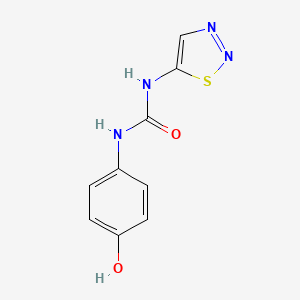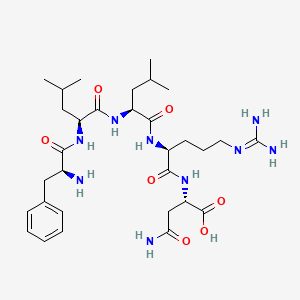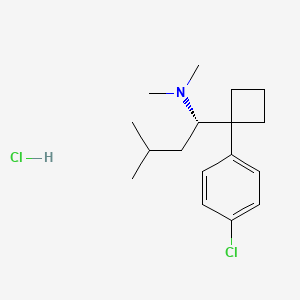
(S)-Sibutramine hydrochloride
説明
科学的研究の応用
Detection in Health Products : A 2017 study by Ouyang et al. developed a Surface Enhanced Raman Scattering (SERS) method for detecting Sibutramine hydrochloride in pharmaceutical capsules. This method addressed the urgent need for a fast and precise detection method due to its illegal addition in health products (Ouyang et al., 2017).
Crystal Chemistry Analysis : Maccaroni et al. (2008) conducted a study on the crystal chemistry of sibutramine, including its thermal, diffractometric, and spectroscopic characterization, providing insights into its physical properties and stability (Maccaroni et al., 2008).
Pharmacological Profile for Antidepressant Activity : Buckett et al. (1988) evaluated the potential antidepressant activity of Sibutramine hydrochloride, finding potent activity in behavioral and biochemical models predictive of antidepressants (Buckett et al., 1988).
Analytical Methods for Pharmaceutical Products : Singh et al. (2008) developed and validated sensitive methods for determining Sibutramine hydrochloride in pharmaceutical products, highlighting its importance in quality control (Singh et al., 2008).
Dehydration Kinetics in Drug Formulation : A study by Ravikiran et al. (2013) focused on the kinetics of dehydration of Sibutramine hydrochloride monohydrate, providing valuable data for its formulation and stability (Ravikiran et al., 2013).
Toxicological Effects : Oberholzer et al. (2015) investigated the toxicological effects of Sibutramine, finding that it induces liver fibrosis and other adverse effects in rats, highlighting safety concerns in its use (Oberholzer et al., 2015).
Pharmacokinetics and Bioavailability : Park et al. (2004) conducted a study on the pharmacokinetics and relative bioavailability of a new sibutramine formulation, comparing it with the conventional formulation (Park et al., 2004).
特性
IUPAC Name |
(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAOJIWUVCMBAZ-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Sibutramine hydrochloride | |
CAS RN |
153341-23-2 | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153341-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sibutramine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153341232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIBUTRAMINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439WN38XQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is significant about the chiral resolution of Sibutramine hydrochloride?
A1: Sibutramine hydrochloride, a drug used to suppress appetite, exists as a mixture of two enantiomers - (R)-Sibutramine and (S)-Sibutramine. [] These enantiomers, while structurally similar, can exhibit different biological activities. The research highlights a method for effectively separating these enantiomers, which is crucial for studying and potentially harnessing the specific therapeutic effects of each individual enantiomer. [] This is particularly important as one enantiomer may possess a more favorable safety and efficacy profile compared to the racemic mixture.
Q2: What resolving agent was used in the study and why is this significant?
A2: The researchers employed (D)-(+)-dibenzoyltartaric acid as the resolving agent in ethyl acetate to separate the enantiomers. [] Resolving agents are crucial for chiral resolution as they selectively react with each enantiomer to form diastereomeric salts. These salts, unlike the original enantiomers, have distinct physical properties, making separation possible through methods like crystallization. The selection of (D)-(+)-dibenzoyltartaric acid and the specific conditions likely played a key role in achieving a high yield and enantiomeric excess, as indicated by the 99% ee for both (R)-(+)-sibutramine hydrochloride and (S)-(-)-sibutramine hydrochloride. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




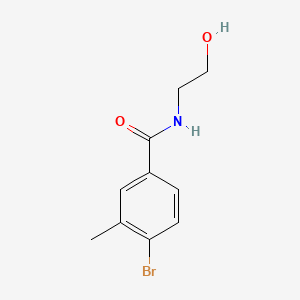

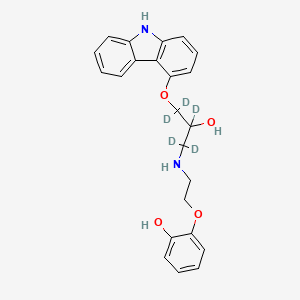

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)
![Oxireno[H]isoquinoline](/img/structure/B586327.png)

